1-[2-(4-fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S/c1-14-2-8-18(9-3-14)31(28,29)21-22(26-12-10-15(11-13-26)19(24)27)30-20(25-21)16-4-6-17(23)7-5-16/h2-9,15H,10-13H2,1H3,(H2,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSAWLHESQSYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(4-fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazole ring, followed by the introduction of the piperidine ring and the sulfonyl group. Common reagents used in these reactions include fluorobenzene derivatives, piperidine, and sulfonyl chlorides. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Chemical Reactions Analysis
1-[2-(4-fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Scientific Research Applications
1-[2-(4-fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular interactions and pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Heterocyclic Cores
Oxazole-Based Analogs
1-{[2-(4-Isopropylphenyl)-5-Methyl-1,3-Oxazol-4-yl]Methyl}Piperidine-4-Carboxylic Acid Key Differences: Replaces the 4-methylbenzenesulfonyl group with a methyl-substituted oxazole and a 4-isopropylphenyl substituent. The piperidine bears a carboxylic acid instead of carboxamide. Impact: The carboxylic acid may reduce membrane permeability compared to the carboxamide.
1-{[2-(4-Ethylphenyl)-5-Methyl-1,3-Oxazol-4-yl]Methyl}Piperidine-4-Carboxylic Acid
- Key Differences : Ethyl substituent on the phenyl ring versus fluorine in the target compound.
- Impact : Fluorine’s electronegativity may enhance dipole interactions in the target, while the ethyl group contributes to lipophilicity without significant electronic effects .
Non-Oxazole Heterocycles
- 1-(2-{3-Hydroxy-4-[4-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazol-3-yl]-2-Methylphenoxy}Ethyl)Piperidine-4-Carboxamide Key Differences: Pyrazole replaces oxazole; includes methoxyphenyl and phenolic hydroxy groups.
Functional Group Variations
Sulfonyl vs. Sulfamoyl Groups
Carboxamide vs. Carboxylic Acid
Substituent Position and Isomerism
- Fluorophenyl Isomerism : The target’s para-fluoro substitution optimizes electronic effects and avoids steric clashes common in ortho- or meta-substituted analogs. Misidentification of isomers (e.g., in forensic contexts) underscores the importance of analytical techniques like NMR and X-ray crystallography for structural confirmation .
Data Table: Key Comparative Properties
| Compound Name | Heterocycle | R1 (Oxazole/Pyrazole) | R2 (Piperidine) | Molecular Weight (g/mol) | Notable Activity/Properties |
|---|---|---|---|---|---|
| Target Compound | Oxazole | 4-Methylbenzenesulfonyl | Carboxamide | ~463.5* | Potential enzyme inhibition |
| 1-{[2-(4-Isopropylphenyl)-5-Methyl-1,3-Oxazol-4-yl]Methyl}Piperidine-4-COOH | Oxazole | 4-Isopropylphenyl, 5-Methyl | Carboxylic Acid | ~428.5 | Reduced solubility vs. target |
| 1-(2-{3-Hydroxy-4-[4-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazol-3-yl]-... | Pyrazole | 4-Methoxyphenyl, 5-Methyl | Carboxamide | ~535.6 | Enhanced hydrogen-bonding capacity |
| 4-(4-Sulfamoylbenzoyl)Piperidine-4-Carboxamide | None | Sulfamoylbenzoyl | Carboxamide | ~486.6 | Carbonic anhydrase inhibition |
*Calculated based on structural formula.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s sulfonyl-oxazole-piperidine architecture is synthetically tractable via coupling reactions (e.g., EDCI/HOBt-mediated amidation) .
- Biological Relevance : The 4-fluorophenyl and sulfonyl groups are critical for interactions with hydrophobic pockets and enzyme active sites, respectively.
- Optimization Opportunities : Introducing electron-withdrawing groups on the benzenesulfonyl moiety (e.g., nitro or trifluoromethyl) could enhance target affinity .
Biological Activity
The compound 1-[2-(4-fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a piperidine ring, an oxazole moiety, and a sulfonyl group, which are critical for its biological activity.
Research indicates that the compound acts primarily as an inhibitor of specific protein kinases, which play a crucial role in various cellular processes, including cell proliferation and survival. The inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Antitumor Activity
Studies have demonstrated that This compound exhibits significant antitumor activity. For example:
- In vitro studies : The compound was tested against various cancer cell lines, including breast and lung cancer cells. Results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .
- In vivo studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, indicating its efficacy in a living organism .
Anti-inflammatory Effects
The compound also displayed anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This was assessed through assays measuring nitric oxide (NO) levels and tumor necrosis factor-alpha (TNF-α) production in macrophages .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhances binding affinity to target proteins |
| Sulfonamide Group | Critical for anti-inflammatory activity |
| Piperidine Ring | Essential for maintaining structural integrity and biological activity |
Case Study 1: Anticancer Efficacy
A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with the compound resulted in significant apoptosis. The combination of this compound with conventional chemotherapy agents showed a synergistic effect, enhancing overall efficacy while reducing side effects .
Case Study 2: Inflammatory Disease Model
In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound led to a marked decrease in inflammatory markers. This suggests its potential application in treating inflammatory diseases .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves:
Sulfonylation of the oxazole core to introduce the 4-methylbenzenesulfonyl group.
Coupling of the fluorophenyl moiety via nucleophilic aromatic substitution or cross-coupling reactions.
Piperidine-carboxamide assembly , often using carbodiimide-mediated amidation.
Optimization Strategies:
- Temperature control (e.g., 0–5°C for sulfonylation to minimize side reactions) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Catalyst use : Lewis acids like ZnCl₂ may accelerate oxazole ring formation .
- pH adjustment (e.g., neutral to slightly basic conditions) to stabilize intermediates .
Basic: Which analytical techniques are essential for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) :
- Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% required for biological assays) .
- Mass Spectrometry (MS) :
Basic: What preliminary biological assays are recommended to evaluate its activity?
Methodological Answer:
- Enzyme Inhibition Assays :
- Screen against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .
- Receptor Binding Studies :
- Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ calculations .
- Cellular Viability Assays :
- MTT or CellTiter-Glo® in cancer cell lines to assess cytotoxicity .
Advanced: How can researchers address low yields during the sulfonylation step?
Methodological Answer:
- Root Cause Analysis :
- Byproduct Identification : Use LC-MS to detect sulfonic acid derivatives formed via over-sulfonylation .
- Reagent Stoichiometry : Optimize equivalents of 4-methylbenzenesulfonyl chloride (1.2–1.5 eq. recommended) .
- Mitigation Strategies :
- Temperature Gradient : Gradual warming from 0°C to room temperature reduces side reactions .
- Additive Use : Catalytic DMAP (4-dimethylaminopyridine) enhances sulfonylation efficiency .
Advanced: How to resolve discrepancies in NMR data for the piperidine-carboxamide moiety?
Methodological Answer:
- Stereochemical Confusion :
- Impurity Interference :
- Reference Comparison :
- Cross-check with published spectra of analogous piperidine-carboxamides (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives) .
Advanced: What strategies are effective for designing target engagement assays in complex biological matrices?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) :
- Monitor protein target stabilization by heating lysates (e.g., 45–65°C) and quantifying soluble protein via Western blot .
- Photoaffinity Labeling :
- Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins, followed by MS identification .
- SPR (Surface Plasmon Resonance) :
- Immobilize the target protein and measure real-time binding kinetics (ka/kd) in serum-containing buffers to mimic physiological conditions .
Advanced: How to analyze contradictory results in enzyme inhibition studies?
Methodological Answer:
- Assay Validation :
- Confirm enzyme activity with a known inhibitor (positive control) and assess Z’-factor for assay robustness .
- Off-Target Screening :
- Use a kinase inhibitor panel (e.g., Eurofins KinaseProfiler™) to identify non-specific binding .
- Data Normalization :
- Apply Hill equation fitting to account for allosteric effects or cooperative binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
